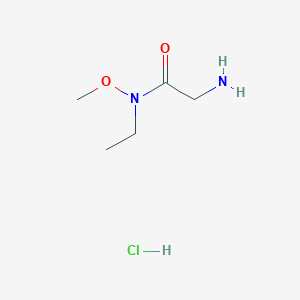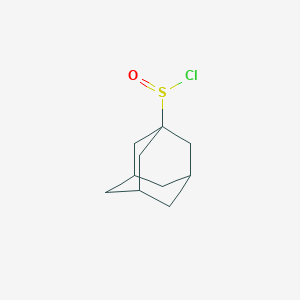
Adamantane-1-sulfinyl Chloride
Overview
Description
Adamantane-1-sulfinyl Chloride is a synthetic compound with the molecular formula C10H15ClOS . It belongs to the family of sulfonamide compounds. The IUPAC name for this compound is (3s,5s,7s)-adamantane-1-sulfinic chloride .
Molecular Structure Analysis
This compound contains a total of 30 bonds; 15 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 4 six-membered rings, and 3 eight-membered rings . The InChI Code for this compound is 1S/C10H15ClOS/c11-13(12)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the searched resources, it’s known that adamantane derivatives have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis
This compound has a molecular weight of 218.75 . More specific physical and chemical properties are not available in the searched resources.Scientific Research Applications
Adamantane-Grafted Polymers for CO2 Separation
Adamantane-1-sulfinyl chloride plays a pivotal role in the development of gas separation membranes. Specifically, adamantane-grafted polymers of intrinsic microporosity (PIMs) exhibit finely tuned interchain spacing, enhancing CO2 separation performance. This modification significantly increases CO2 permeability and selectivity in gas pairs like CO2/N2 and CO2/CH4, positioning these membranes above the Robeson upper bound in separation performance. Such advancements underscore the potential of adamantane derivatives in refining gas separation technologies, particularly for carbon capture applications (Wang et al., 2020).
Applications in Material Science and Surface Recognition
Nanoscale Adamantanes for Atomic Force Microscopy (AFM)
This compound is instrumental in synthesizing nanoscale 1,3,5,7-tetrasubstituted adamantanes. These molecules, with their unique tetrahedral shape and sulfur-containing moieties, are tailored for atomic force microscopy (AFM) applications. They serve as well-defined nanoscale objects, potentially revolutionizing the calibration of AFM tips and enhancing surface scanning capabilities (Li et al., 2003).
Applications in Polymer Chemistry
Microporous Polymers for CO2 Uptake
Adamantane-based microporous polymers, synthesized via Friedel–Crafts reaction and further functionalized with specific groups, exhibit increased CO2 uptake capacities. These materials demonstrate the potential of adamantane derivatives in environmental applications, particularly in carbon capture and storage technologies (Lim et al., 2012).
Applications in Nanotechnology
Tower-shaped Adamantanes for AFM and Nanoscale Calibration
The synthesis of tower-shaped 1,3,5-trisubstituted adamantanes with macrocyclic trilactam ring systems offers novel applications in nanotechnology. These molecules, due to their rigid and well-defined structures, are particularly suited for atomic force microscopy and may also serve as standardized nanoscale objects for AFM tip calibration (Li et al., 2004).
Applications in Chemistry and Material Science
Coordination Frameworks and Metal Sulfonate Clusters
Adamantane-based coordination frameworks showcase unique structural properties, including the observation of discrete metal sulfonate clusters. This highlights the utility of adamantane derivatives in developing novel materials with potential applications in catalysis, sensor technologies, and more (Hoffart et al., 2003).
Safety and Hazards
While specific safety and hazard information for Adamantane-1-sulfinyl Chloride is not available, it’s generally advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling similar compounds. Use of personal protective equipment and ensuring adequate ventilation is recommended .
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, it’s expected that research involving Adamantane-1-sulfinyl Chloride and similar compounds will continue to be a promising area of study.
properties
IUPAC Name |
adamantane-1-sulfinyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClOS/c11-13(12)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZSRFGORFYGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)S(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2388325.png)
![2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2388326.png)


![4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde](/img/structure/B2388334.png)
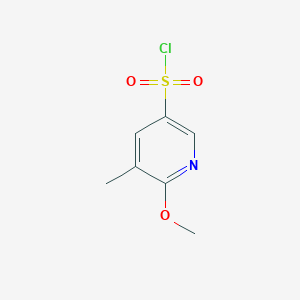

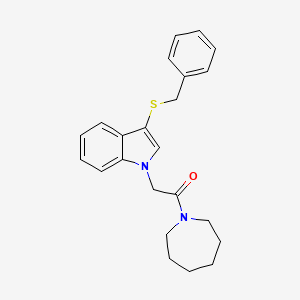
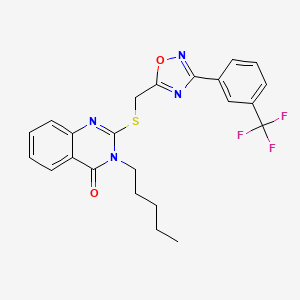


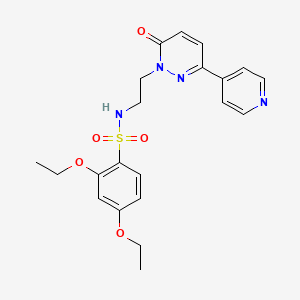
![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2388346.png)
